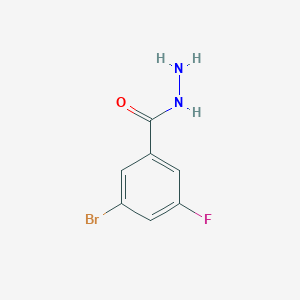

3-Bromo-5-fluorobenzohydrazide

Description

3-Bromo-5-fluorobenzohydrazide (CAS: 1094510-55-0) is a substituted benzohydrazide derivative characterized by a bromine atom at position 3 and a fluorine atom at position 5 on the benzene ring. Its molecular structure includes a hydrazide functional group (-CONHNH₂), which confers reactivity for applications in coordination chemistry, pharmaceutical intermediates, or agrochemical synthesis . The compound is commercially available under catalog numbers such as GR-(014)-24159 and GR-(012)-23120, with suppliers like Shanghai Jinlan Pharm and Combi-Blocks .

Properties

IUPAC Name |

3-bromo-5-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBBCPJEJVLWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655782 | |

| Record name | 3-Bromo-5-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094510-55-0 | |

| Record name | 3-Bromo-5-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-5-fluorobenzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a fluorine atom on the benzene ring. These halogen substituents can influence the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

The molecular formula for this compound is with a molecular weight of approximately 203.03 g/mol. The presence of both bromine and fluorine atoms contributes to its distinctive chemical characteristics, affecting interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Preliminary studies suggest that the compound may also possess antifungal properties, indicating its potential utility in treating infections caused by resistant pathogens.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated antitumor activity in vitro. Studies have shown that it can inhibit the proliferation of cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest, although further investigation is required to elucidate the specific pathways involved.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The hydrazide functional group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt critical biochemical pathways, leading to antimicrobial or antitumor effects.

Comparative Analysis

To better understand the biological significance of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-fluoro-benzohydrazide | Bromine and fluorine on the benzene ring | Exhibits antimicrobial and antitumor properties |

| 5-Bromo-2-chlorobenzohydrazide | Chlorine instead of fluorine | Altered biological activity due to chlorine |

| 3-Bromo-4-fluoro-benzohydrazide | Different positioning of substituents | Affects reactivity and potential interactions |

Case Studies

- Antimicrobial Study : In one study, this compound was tested against Escherichia coli and Xanthomonas campestris, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent for bacterial infections.

- Antitumor Research : A study involving HL-60 cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This highlights its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-4-fluorobenzohydrazide (CAS: 929884-90-2)

- Structural Difference : Bromine and fluorine substituents are at positions 3 and 4, respectively.

5-Bromo-2-fluorobenzenesulphonyl chloride (CAS: 339370-40-0)

Functional Group Variants

3-Bromo-5-fluorobenzaMide (CAS: 933585-20-7)

- Structural Difference : Replaces the hydrazide (-CONHNH₂) with an amide (-CONH₂).

- Applications : Amides are more stable toward hydrolysis compared to hydrazides, making them preferable in peptide-mimetic drug design .

3-Bromo-5-fluoroanisole (CAS: 29578-39-0)

Complex Derivatives

3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide (CAS: 304481-19-4)

Data Table: Key Compounds and Properties

| Compound Name | CAS Number | Functional Group | Substituent Positions | Key Applications |

|---|---|---|---|---|

| 3-Bromo-5-fluorobenzohydrazide | 1094510-55-0 | Hydrazide (-CONHNH₂) | 3-Br, 5-F | Coordination chemistry |

| 3-Bromo-4-fluorobenzohydrazide | 929884-90-2 | Hydrazide (-CONHNH₂) | 3-Br, 4-F | Synthetic intermediates |

| 3-Bromo-5-fluorobenzaMide | 933585-20-7 | Amide (-CONH₂) | 3-Br, 5-F | Drug design |

| 3-Bromo-5-fluoroanisole | 29578-39-0 | Methoxy (-OCH₃) | 3-Br, 5-F | Agrochemical synthesis |

| 3-Bromo-N′-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide | 304481-19-4 | Hydrazide + nitroindole | 3-Br, 5-F (benzene); 5-NO₂ (indole) | Antimicrobial research |

Research Findings and Trends

- Reactivity : Bromine and fluorine substituents enhance electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

- Biological Activity : Hydrazide derivatives with nitro or heterocyclic groups (e.g., indole) show enhanced bioactivity due to improved target binding and metabolic stability .

- Thermal Stability: Amide derivatives (e.g., 3-Bromo-5-fluorobenzaMide) generally exhibit higher thermal stability than hydrazides, as noted in thermogravimetric analyses of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.